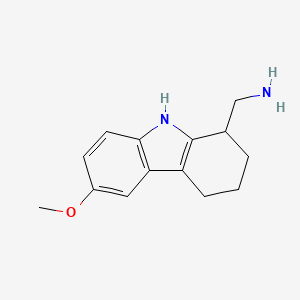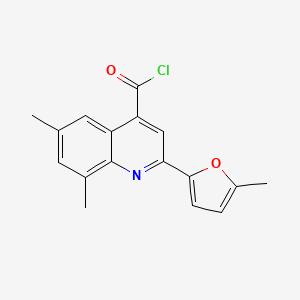
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
“6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride” is a chemical compound with the CAS Number: 438230-57-0 . Its IUPAC name is 6,8-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid . The molecular weight of this compound is 281.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H15NO3/c1-9-6-10(2)16-12(7-9)13(17(19)20)8-14(18-16)15-5-4-11(3)21-15/h4-8H,1-3H3,(H,19,20) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound “6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride” has a molecular weight of 281.31 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the current resources.Aplicaciones Científicas De Investigación
Synthetic Pathways and Derivatives
Quinoline derivatives have been extensively studied for their synthetic accessibility and the diverse functionalization possibilities they offer. For instance, studies on 2(1H)-Quinolone derivatives have led to the synthesis of pyrano[3,2-c]quinoline and various 3-substituted quinoline derivatives through reactions involving arylmethylenemalononitriles and hydroxyquinolines. These reactions showcase the versatility of quinoline frameworks for generating complex heterocyclic structures with potential applications in medicinal chemistry and material science (Elagamey et al., 2012).
Photophysical Properties
The photophysical and electrochemical behaviors of quinoline derivatives, especially when decorated with thiophene or furane subunits, have been a subject of interest. These studies reveal that such compounds exhibit unique fluorescence quantum yields and lifetimes, indicating their potential use in photovoltaic applications and as fluorophores in bioimaging (Angulo et al., 2010).
Biological Interactions
Quinoline derivatives have also been explored for their biological interactions, with some compounds showing promise as antimycobacterial agents. The ability to tether quinoline structures with aryl and heteroaryl groups has led to the development of novel compounds with significant activity against Mycobacterium tuberculosis, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents (Kantevari et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
6,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-9-6-10(2)16-12(7-9)13(17(18)20)8-14(19-16)15-5-4-11(3)21-15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANRTIPDFKCIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1451219.png)
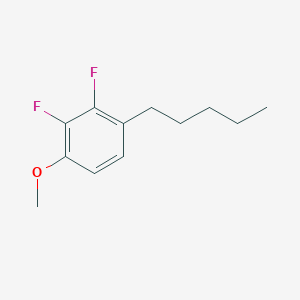
![2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride](/img/structure/B1451225.png)
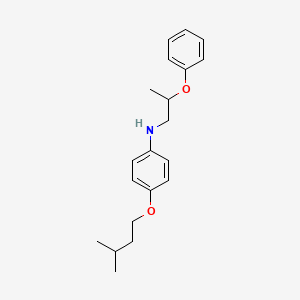

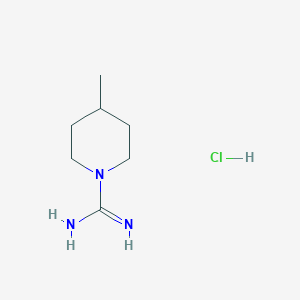
![4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1451229.png)

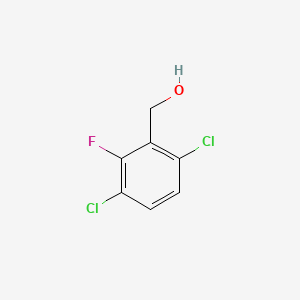

![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)
